Cas no 1553985-64-0 (2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride)

2-(1,3-Thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with significant utility in organic synthesis and pharmaceutical applications. Its key structural features include a thiazole ring fused to a dihydroisoindole core, enhancing reactivity for further functionalization. The sulfonyl chloride moiety provides a versatile handle for nucleophilic substitution, enabling the synthesis of sulfonamides, sulfonate esters, and other derivatives. This compound is particularly valuable in medicinal chemistry for constructing bioactive molecules due to its ability to introduce sulfonamide-based pharmacophores. Its stability under controlled conditions and high purity make it suitable for precision synthesis. Proper handling is required due to its moisture sensitivity and potential reactivity.
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride structure
1553985-64-0 structure
Product name:2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
CAS No:1553985-64-0
MF:C11H9ClN2O2S2
MW:300.784358739853
MDL:MFCD24284207
CID:5245748
PubChem ID:82016073

2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
    • 1H-Isoindole-4-sulfonyl chloride, 2,3-dihydro-2-(2-thiazolyl)-
    • MDL: MFCD24284207
    • Inchi: 1S/C11H9ClN2O2S2/c12-18(15,16)10-3-1-2-8-6-14(7-9(8)10)11-13-4-5-17-11/h1-5H,6-7H2
    • InChI Key: QBQHLYRRAMJMTE-UHFFFAOYSA-N
    • SMILES: C1C2=C(C(S(Cl)(=O)=O)=CC=C2)CN1C1=NC=CS1

2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-261411-5g
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
1553985-64-0
5g
$2650.0 2023-09-14
Enamine
EN300-261411-0.25g
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
1553985-64-0 95%
0.25g
$452.0 2024-06-18
Enamine
EN300-261411-2.5g
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
1553985-64-0 95%
2.5g
$1791.0 2024-06-18
Enamine
EN300-261411-1.0g
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
1553985-64-0 95%
1.0g
$914.0 2024-06-18
Enamine
EN300-261411-1g
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
1553985-64-0
1g
$914.0 2023-09-14
Enamine
EN300-261411-0.1g
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
1553985-64-0 95%
0.1g
$317.0 2024-06-18
Ambeed
A1083404-1g
2-(1,3-Thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
1553985-64-0 95%
1g
$655.0 2024-04-23
Enamine
EN300-261411-5.0g
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
1553985-64-0 95%
5.0g
$2650.0 2024-06-18
Enamine
EN300-261411-0.05g
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
1553985-64-0 95%
0.05g
$212.0 2024-06-18
Enamine
EN300-261411-0.5g
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
1553985-64-0 95%
0.5g
$713.0 2024-06-18

Additional information on 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride

Introduction to 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride (CAS No. 1553985-64-0)

2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride, identified by its CAS number 1553985-64-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatile applications in synthetic chemistry and drug development. The structural framework of this molecule incorporates a thiazole moiety linked to a dihydroisoindole scaffold, both of which are known for their biological activity and potential therapeutic applications.

The thiazole ring is a heterocyclic structure consisting of sulfur and nitrogen atoms, which is a common feature in numerous bioactive molecules. Its presence in 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride suggests that the compound may exhibit properties such as antimicrobial, anti-inflammatory, or even anticancer activities. These properties are often exploited in the design of novel pharmaceutical agents targeting various diseases.

The dihydroisoindole component of the molecule contributes to its unique chemical and pharmacological profile. Dihydroisoindole derivatives have been extensively studied for their potential roles in drug discovery, particularly due to their ability to interact with biological targets such as enzymes and receptors. The sulfonyl chloride functional group at the 4-position further enhances the reactivity of the molecule, making it a valuable intermediate in organic synthesis and medicinal chemistry.

In recent years, there has been growing interest in exploring the therapeutic potential of thiazole and dihydroisoindole derivatives. For instance, studies have demonstrated that compounds incorporating these motifs can modulate key biological pathways involved in inflammation and oxidative stress. This has led to investigations into their efficacy as potential treatments for conditions such as arthritis and neurodegenerative disorders.

The synthesis of 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the sulfonyl chloride group necessitates precise control over reaction conditions to prevent unwanted side products. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The combination of the thiazole and dihydroisoindole moieties provides a scaffold that can be modified through various chemical transformations to tailor its biological activity. This flexibility makes it an attractive candidate for structure-based drug design approaches.

Recent research has highlighted the importance of understanding the structural features that contribute to the bioactivity of heterocyclic compounds like 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride. Computational modeling techniques have been used to predict how different substituents on the thiazole ring can influence binding affinity to biological targets. These studies provide valuable insights into optimizing the compound's pharmacological properties.

The role of sulfonyl chlorides in medicinal chemistry cannot be overstated. They serve as crucial intermediates in the synthesis of many active pharmaceutical ingredients (APIs) due to their ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups into molecular frameworks, enabling chemists to explore new chemical space for drug discovery.

In conclusion, 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride (CAS No. 1553985-64-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal biologists alike. As our understanding of molecular interactions continues to advance, thiazole-based compounds like this one are likely to play an increasingly important role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:1553985-64-0)2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
A1001095
Purity:99%
Quantity:1g
Price ($):590.0